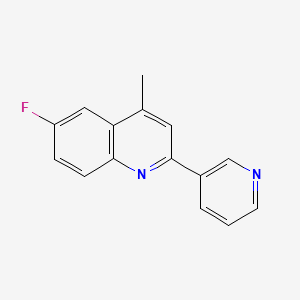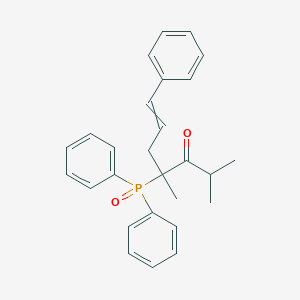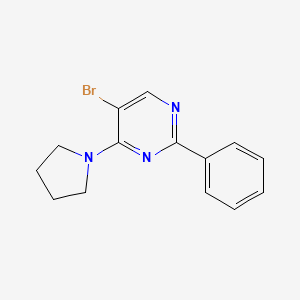
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is a peptide composed of five tryptophan residues. Tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial hosts such as Escherichia coli, followed by purification .
Análisis De Reacciones Químicas
Types of Reactions
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan can undergo various chemical reactions, including:
Reduction: Reducing agents such as sodium borohydride can reduce certain functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the tryptophan residues.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide .
Major Products
The major products formed from these reactions include oxidized tryptophan derivatives, reduced peptides, and substituted tryptophan residues .
Aplicaciones Científicas De Investigación
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan has several scientific research applications:
Mecanismo De Acción
The mechanism of action of L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. The pathways involved include signal transduction cascades and metabolic pathways that are modulated by the presence of tryptophan residues .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tryptophan-containing peptides such as:
- L-Tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophan
- L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan
Uniqueness
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophan is unique due to its extended sequence of tryptophan residues, which can confer distinct biochemical properties and interactions compared to shorter peptides .
Propiedades
Número CAS |
564474-54-0 |
|---|---|
Fórmula molecular |
C55H52N10O6 |
Peso molecular |
949.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C55H52N10O6/c56-41(21-31-26-57-42-16-6-1-11-36(31)42)51(66)62-47(22-32-27-58-43-17-7-2-12-37(32)43)52(67)63-48(23-33-28-59-44-18-8-3-13-38(33)44)53(68)64-49(24-34-29-60-45-19-9-4-14-39(34)45)54(69)65-50(55(70)71)25-35-30-61-46-20-10-5-15-40(35)46/h1-20,26-30,41,47-50,57-61H,21-25,56H2,(H,62,66)(H,63,67)(H,64,68)(H,65,69)(H,70,71)/t41-,47-,48-,49-,50-/m0/s1 |
Clave InChI |
FAWGHWHAJVUSNS-SHQHHQQKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
